4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride 4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185293-80-4
VCID: VC2816141
InChI: InChI=1S/C11H18N2O2.ClH/c1-9-8-10(15-13-9)2-3-11(14)4-6-12-7-5-11;/h8,12,14H,2-7H2,1H3;1H
SMILES: CC1=NOC(=C1)CCC2(CCNCC2)O.Cl
Molecular Formula: C11H19ClN2O2
Molecular Weight: 246.73 g/mol

4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride

CAS No.: 1185293-80-4

Cat. No.: VC2816141

Molecular Formula: C11H19ClN2O2

Molecular Weight: 246.73 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride - 1185293-80-4

Specification

CAS No. 1185293-80-4
Molecular Formula C11H19ClN2O2
Molecular Weight 246.73 g/mol
IUPAC Name 4-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidin-4-ol;hydrochloride
Standard InChI InChI=1S/C11H18N2O2.ClH/c1-9-8-10(15-13-9)2-3-11(14)4-6-12-7-5-11;/h8,12,14H,2-7H2,1H3;1H
Standard InChI Key FRDVWIWKJLPWPF-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)CCC2(CCNCC2)O.Cl
Canonical SMILES CC1=NOC(=C1)CCC2(CCNCC2)O.Cl

Introduction

Chemical Properties and Structure

Molecular Information

4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride possesses specific chemical properties that define its behavior and potential applications in various research settings. The following table summarizes its key molecular characteristics:

PropertyValue
CAS Number1185293-80-4
Molecular FormulaC11H19ClN2O2
Molecular Weight246.73 g/mol
IUPAC Name4-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidin-4-ol;hydrochloride
Standard InChIInChI=1S/C11H18N2O2.ClH/c1-9-8-10(15-13-9)2-3-11(14)4-6-12-7-5-11;/h8,12,14H,2-7H2,1H3;1H
Standard InChIKeyFRDVWIWKJLPWPF-UHFFFAOYSA-N
SMILESCC1=NOC(=C1)CCC2(CCNCC2)O.Cl
PubChem Compound ID46736565

The compound consists of several distinctive structural elements that contribute to its chemical identity and potential reactivity patterns. The isoxazole ring, characterized by adjacent oxygen and nitrogen atoms in a five-membered heterocyclic arrangement, is a common motif in pharmaceutical compounds. This is connected via an ethylene linker to a piperidine ring bearing a hydroxyl group at the 4-position. The molecule exists as a hydrochloride salt, which typically enhances its solubility and stability compared to the free base form .

Structural Features

The key structural components of 4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride include:

  • An isoxazole ring with a methyl substituent at the 3-position

  • A two-carbon ethylene bridge connecting the heterocyclic systems

  • A piperidine ring with a quaternary carbon bearing a hydroxyl group

  • The presence of a hydrochloride counterion forming the salt

This particular arrangement of functional groups creates a molecule with specific physicochemical properties that determine its behavior in biological systems and chemical reactions. The isoxazole core provides potential for hydrogen bonding and π-interactions, while the piperidine ring contains a basic nitrogen that forms the salt with hydrochloric acid .

Research Status and Applications

Comparative Analysis with Related Compounds

The following table provides a comparison between 4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride and selected isoxazole derivatives with documented biological activities:

CompoundStructure TypeReported ActivityIC50 Values (where available)
4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochlorideIsoxazole with piperidineNot specifically reported in current literatureNot reported
triazolo[4,3-b]pyridazine derivativesIsoxazole-related heterocyclesBRD4 BD1/BD2 inhibition5.7-25.2 μM (BD1), 7.4-36.5 μM (BD2)
4,5-diphenyl-4-isoxazolinesIsoxazoline derivativesCOX-2 inhibition, analgesic activitySub-micromolar range for selected compounds
5-(3,5-dimethyl-1,2-oxazol-4-yl)-3-hydroxy-3-phenyl-1H-indol-2-onesIsoxazole-indole hybridsVarious biological activities including potential anticancer propertiesVaries by specific derivative

This comparative analysis highlights the diversity of biological activities observed among isoxazole derivatives, suggesting potential research directions for exploring the specific properties of 4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride.

Future Research Directions

Given the structural features of 4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride and the known activities of related isoxazole derivatives, several promising research directions could be explored:

Structure-Activity Relationship Studies

Systematic modification of the core structure could yield valuable insights into how specific structural features contribute to biological activity. Potential modifications include:

  • Varying the substituents on the isoxazole ring

  • Altering the length or nature of the linker between the heterocyclic systems

  • Introducing additional functional groups to the piperidine ring

  • Exploring alternative salt forms or the free base version of the compound

Target Identification and Validation

Screening the compound against various biological targets could help identify specific mechanisms of action. Potential approaches include:

  • Proteomic profiling to identify protein binding partners

  • Enzymatic assays focusing on targets known to interact with isoxazole derivatives

  • Cell-based phenotypic screening to observe functional effects

  • Computational modeling to predict potential target interactions

Therapeutic Applications

Based on the activities observed with related compounds, several therapeutic areas warrant investigation:

  • Oncology applications, particularly where bromodomain inhibition shows promise

  • Anti-inflammatory indications, exploring potential COX-2 selectivity

  • Antimicrobial applications, evaluating activity against various pathogens

  • Neurological conditions, where heterocyclic compounds often demonstrate relevant activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator